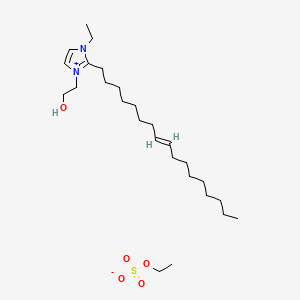
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. They are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate typically involves the following steps:
Formation of the Imidazolium Cation: This can be achieved by reacting 1-ethylimidazole with 2-chloroethanol and 8-heptadecenyl chloride under controlled conditions.
Anion Exchange: The resulting imidazolium salt is then subjected to anion exchange with ethyl sulfate to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed.
化学反应分析
Types of Reactions
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the heptadecenyl chain can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alkanes.
科学研究应用
Chemistry: As a solvent for chemical reactions, particularly those involving polar compounds.
Biology: Potential use in biocatalysis and enzyme stabilization.
Medicine: Investigated for use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: Used in processes such as electroplating, extraction, and as a lubricant.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate depends on its application:
Solvent: It can dissolve various compounds by disrupting intermolecular forces.
Catalysis: It can stabilize transition states and intermediates in chemical reactions.
Drug Delivery: It can enhance the solubility and bioavailability of drugs.
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another ionic liquid with similar properties but different cation and anion.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its high thermal stability and low viscosity.
Uniqueness
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate is unique due to its specific combination of cation and anion, which imparts distinct properties such as enhanced solubility for certain compounds and specific reactivity in chemical processes.
属性
CAS 编号 |
71002-34-1 |
|---|---|
分子式 |
C26H50N2O5S |
分子量 |
502.8 g/mol |
IUPAC 名称 |
2-[3-ethyl-2-[(E)-heptadec-8-enyl]imidazol-1-ium-1-yl]ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H45N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h11-12,20-21,27H,3-10,13-19,22-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11+; |
InChI 键 |
CPXMGJOCRLJBDY-CALJPSDSSA-M |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC1=[N+](C=CN1CC)CCO.CCOS(=O)(=O)[O-] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC1=[N+](C=CN1CC)CCO.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


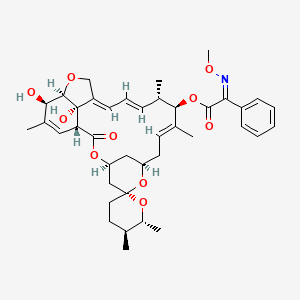
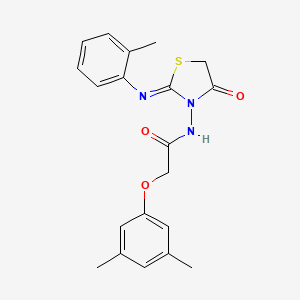
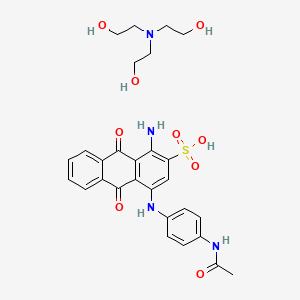
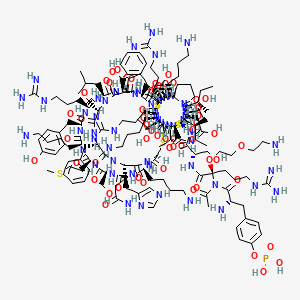
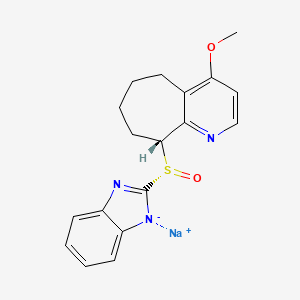
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
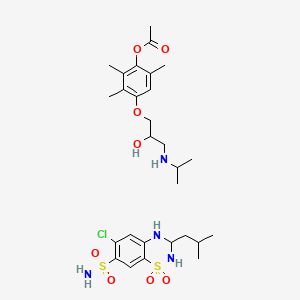
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
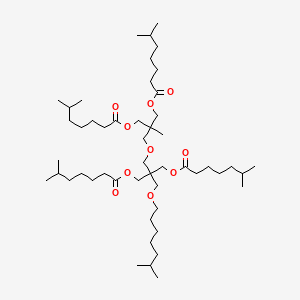
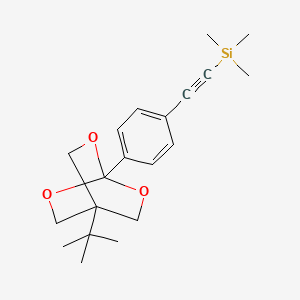
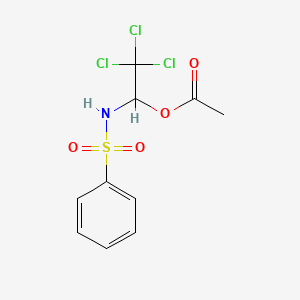
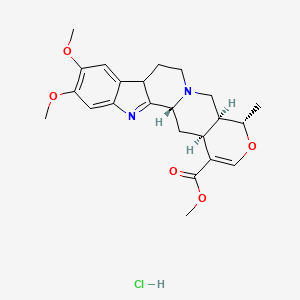
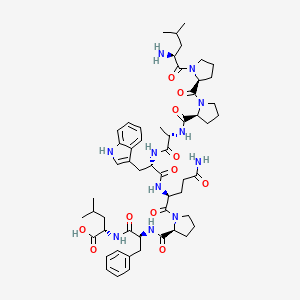
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
